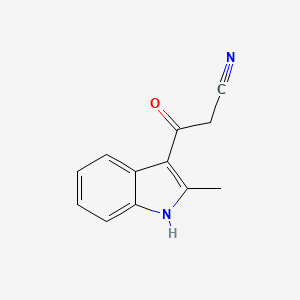

3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile

描述

3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile is a cyanoacetyl indole derivative characterized by a 2-methyl-substituted indole ring linked to a β-ketonitrile moiety. This compound serves as a versatile intermediate in heterocyclic synthesis, particularly in multi-component reactions (MCRs) for constructing pharmacologically relevant scaffolds. Its synthesis typically involves the reaction of cyanoacetic acid with 2-methylindole under reflux in acetic anhydride, forming the β-ketonitrile structure through acetylation and cyclization . The 2-methyl group on the indole ring introduces steric and electronic effects that modulate reactivity in subsequent transformations, such as the synthesis of pyrido[2,3-d]pyrimidine derivatives (70–90% yields) using Fe₃O₄@SiO₂-IL nanocatalysts .

属性

IUPAC Name |

3-(2-methyl-1H-indol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-8-12(11(15)6-7-13)9-4-2-3-5-10(9)14-8/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUECABRAWUKURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351624 | |

| Record name | 3-(2-methyl-1h-indol-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76397-72-3 | |

| Record name | 3-(2-methyl-1h-indol-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile typically involves the condensation of 2-methylindole with a suitable nitrile precursor. One common method is the reaction of 2-methylindole with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

化学反应分析

Types of Reactions

3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amines.

Substitution: Formation of various substituted indole derivatives.

科学研究应用

3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile is a chemical compound with the molecular formula . It is also identified by the CAS number 76397-72-3 .

Chemical Properties and Identifiers

Key identifiers and properties of this compound include :

- IUPAC Name: (1H-indol-3-yl)-3-oxopropanenitrile

- InChI:

- InChIKey: WUECABRAWUKURJ-UHFFFAOYSA-N

- SMILES:

- Molecular Formula:

- CAS Registry Number: 76397-72-3

- EC Number: 977-508-2

Synonyms

The compound is also known by several synonyms :

- 3-(2-methyl-1h-indol-3-yl)-3-oxopropanenitrile

- 3-(Cyanoacetyl)-2-methylindole

- DTXSID40351624

- MFCD02330570

Safety and Hazards

This compound has several hazard classifications :

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

- Irritation: Causes skin and serious eye irritation; may cause respiratory irritation.

Precautionary statements: P261, P264, P264+P265, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P317, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .

Synthesis of New Heterocycles

3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile is used in the synthesis of new heterocycles with potential antifungal activities .

Thiadiazole Derivatives: The reaction of thioacetanilide derivative of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile with hydrazonoyl chlorides yields thiadiazole derivatives .

作用机制

The mechanism of action of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile

- Structural Feature : A methoxy group at the 5-position of the indole ring.

- This compound is used in catalytic syntheses of 4H-pyran derivatives under ultrasonic irradiation (65–95% yields) .

- Key Difference : Compared to the 2-methyl derivative, the 5-methoxy substituent may reduce steric hindrance, facilitating reactions with bulky reagents.

3-(5-Bromo-1H-indol-3-yl)-3-oxopropanenitrile

- Structural Feature : A bromine atom at the 5-position of the indole ring.

- Impact : The electron-withdrawing bromo group decreases electron density, altering reaction pathways. Its commercial availability (TRC, $45–65 for 25–50 mg) contrasts with the discontinued status of the 2-methyl derivative , suggesting specialized demand for halogenated intermediates in cross-coupling reactions.

3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitrile

- Structural Feature : Methylation at the indole nitrogen (N1 position).

- This derivative is employed in synthesizing pyridine-2-one hybrids (e.g., 3-(1-Methyl-1H-indole-3-carbonyl)-6-phenyl-1H-pyridine-2-one) .

Functional Group Modifications

Methyl 3-(1-Ethyl-1H-indol-3-yl)-3-oxopropanoate

- Structural Feature : Replacement of the nitrile group with an ester.

- Impact: The ester group reduces electrophilicity at the carbonyl carbon, diminishing reactivity toward nucleophiles.

3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile

- Structural Feature : A fluorinated piperidine ring instead of an indole.

- Impact : The fluorine atom introduces electronegativity, enhancing metabolic stability and altering electronic distribution. Such fluorinated analogs are valuable in medicinal chemistry for optimizing pharmacokinetic profiles .

生物活性

3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile is an organic compound with significant potential in medicinal chemistry, primarily due to its structural features that include a nitrile functional group and an indole moiety. This article provides a detailed examination of the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₀N₂O, with a molecular weight of approximately 198.221 g/mol. The presence of the indole structure is crucial as it contributes to the compound's diverse chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, which can be categorized as follows:

1. Anticancer Activity

- Indole derivatives are known for their anticancer properties. Studies have shown that compounds containing the indole structure can inhibit tumor growth in various cancer cell lines. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer) .

2. Antimicrobial Activity

- The compound has shown promise as an antimicrobial agent. Various studies have reported that indole-containing compounds possess antibacterial and antifungal properties. For example, derivatives were tested against strains like Aspergillus niger and Candida albicans, displaying effective inhibition .

3. Anti-inflammatory Effects

- Inflammation-related pathways can be modulated by indole derivatives. Some studies have indicated that these compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

The biological activities of this compound are largely attributed to its ability to interact with various biological targets:

- Apoptosis Induction : The compound may enhance apoptotic processes by inhibiting anti-apoptotic proteins, which is crucial in cancer therapy .

- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation .

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitrile | Methyl group on indole | Different anticancer profile |

| 3-(6-Bromoindolyl)-3-oxopropanenitrile | Incorporates bromine | Enhanced reactivity; potential for higher antimicrobial activity |

| 3-(1H-Indol-3-yl)-3-cyanopropanamide | Similar nitrile functionality | Different amide linkage affects activity |

This table illustrates how variations in structure lead to distinct chemical behaviors and biological activities, emphasizing the unique position of this compound within this class of compounds .

Case Studies

Several case studies highlight the efficacy of this compound:

- Anticancer Efficacy Study : A study on its effects against lung cancer cells showed a significant reduction in cell viability at concentrations above 50 μM, indicating its potential as a therapeutic agent .

- Antimicrobial Testing : In vitro assays revealed that the compound exhibited MIC values comparable to standard antifungal agents against Candida albicans, showcasing its potential for developing new antifungal treatments .

常见问题

Basic Research Questions

Q. What safety protocols are recommended for handling 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for high exposure) .

- Skin Protection : Full chemical-resistant suits (e.g., Tychem®) and nitrile gloves.

- Environmental Controls : Avoid drainage contamination; use fume hoods for synthesis .

- First Aid : Immediate decontamination of exposed skin/eyes; consult physicians with SDS documentation .

Q. What synthetic routes are reported for preparing this compound?

- Methodological Answer :

- Condensation Reactions : Analogous to thiazolidinone synthesis (e.g., electrophilic attack of isothiocyanates on 3-oxopropionitriles, followed by chloroacetyl chloride under basic conditions) .

- Critical Parameters :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| 1 | Ethanol, piperidine (0–5°C, 2h) | Maintain low temperature to prevent side reactions |

| 2 | Chloroacetyl chloride (basic pH) | Control pH to avoid hydrolysis |

Q. Which spectroscopic techniques are suitable for structural characterization of this compound?

- Methodological Answer :

- NMR : H/C NMR to confirm indole substitution patterns and nitrile/ketone groups .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., single-crystal studies at 90 K) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Stability Testing :

- pH Studies : Use buffered solutions (pH 3–11) and monitor degradation via HPLC-UV at 254 nm .

- Thermal Analysis : TGA/DSC to determine decomposition thresholds (>200°C inferred from similar nitriles) .

- Key Finding : Limited data exists; assume instability in alkaline conditions due to nitrile hydrolysis .

Q. What mechanistic insights explain its reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Nitrile Reactivity : The electron-withdrawing ketone group enhances nitrile susceptibility to nucleophilic attack (e.g., Grignard reagents) .

- Indole Participation : The 2-methylindole moiety may stabilize intermediates via π-stacking, as seen in related azetidine derivatives .

Q. How should researchers address contradictions in reported physicochemical data (e.g., logP, solubility)?

- Methodological Answer :

- Experimental Determination :

- logP : Use shake-flask method with octanol/water partitioning .

- Solubility : Perform phase-solubility analysis in DMSO, ethanol, and buffers .

- Computational Tools : Predict properties via COSMO-RS or QSPR models if experimental data is absent .

Q. What strategies optimize its purification from complex reaction mixtures?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography (hexane/EtOAc gradient) for baseline separation .

- Recrystallization : Ethanol/water mixtures (70:30 v/v) yield high-purity crystals (>98% by HPLC) .

Q. How can its biological activity be evaluated against enzyme targets?

- Methodological Answer :

- Assay Design :

| Target | Assay Type | Reference |

|---|---|---|

| Kinases | Fluorescence polarization (ATP-competitive) | |

| CYP450 | Microsomal incubation + LC-MS metabolite profiling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。